4-[8-(4-Carboxyphenoxy)octoxy]benzoic acid
Description
Properties
IUPAC Name |
4-[8-(4-carboxyphenoxy)octoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c23-21(24)17-7-11-19(12-8-17)27-15-5-3-1-2-4-6-16-28-20-13-9-18(10-14-20)22(25)26/h7-14H,1-6,15-16H2,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWGAJIWZHWZLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCCCCCCOC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30703335 | |
| Record name | 4,4'-[Octane-1,8-diylbis(oxy)]dibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30703335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74774-57-5 | |
| Record name | 4,4'-[Octane-1,8-diylbis(oxy)]dibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30703335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ether Bond Formation via Nucleophilic Aromatic Substitution
A common strategy to prepare related compounds involves reacting para-dihalobenzenes with alkali phenolates to form ether linkages. This approach is adaptable to the synthesis of 4-[8-(4-carboxyphenoxy)octoxy]benzoic acid by selecting appropriate chain-length alkoxy substituents.
- Para-dihalobenzenes (with halogens such as Cl or Br) serve as electrophilic aromatic substrates.
- Alkali phenolates (formed using Na or K hydroxide) act as nucleophiles.
- Cuprous halide catalysts (e.g., cuprous chloride or bromide) facilitate the coupling reaction.
- The reaction is typically conducted in polar solvents at elevated temperatures to promote substitution.
This method is supported by patents describing similar compounds, where para-dihalobenzenes are condensed with phenolates under copper catalysis to yield diaryl ethers with carboxyl functionalities.
Oxidative Coupling and Catalytic Oxidation
For compounds structurally related to this compound, oxidation of methyl-substituted phenoxybenzenes has been employed to introduce carboxylic acid groups.
- Starting from 1-(4-methylphenoxy)-4-phenoxybenzene, oxidation is carried out in the presence of cobalt acetate, manganese acetate, and ammonium bromide as catalysts.
- The reaction medium is typically propionic or acetic acid.
- Oxygen or air is bubbled through the reaction mixture under controlled temperature (around 130–140°C) and pressure.
- The oxidation proceeds until no further oxygen uptake is observed, indicating complete conversion.
- Product is isolated by cooling, filtration, and recrystallization from acetic acid to achieve high purity (up to 99.7% by HPLC).
- Yields range from 73% to 76% depending on reaction parameters such as air flow rate and reaction time.
This method is exemplified in patent US9585864B2, which, while focused on related compounds, demonstrates the feasibility of catalytic oxidation for introducing carboxylic acid groups into phenoxybenzoic acid derivatives.
Condensation Reactions in Polar High-Boiling Solvents
Another approach involves condensation of 4-chlorobenzoic acid with 4-hydroxybenzoic acid in the presence of an acid-binding agent within polar, high-boiling solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Reaction Conditions and Procedure:
- The reaction mixture contains 4-chlorobenzoic acid, 4-hydroxybenzoic acid, and a base such as potassium hydroxide or sodium carbonate.
- The mixture is heated to temperatures between 140°C and 280°C for extended periods (e.g., 16 hours).
- Progress is monitored by gas chromatography to ensure the residual 4-chlorobenzoic acid content falls below 0.5%.
- After completion, the reaction mixture is cooled, diluted with water to precipitate the product.
- The solid is filtered, washed, and dried to yield 4,4'-oxybisbenzoic acid with yields up to 90.3% and purities exceeding 97% by HPLC.
This method is described in Chinese patent CN104311408A, which highlights the use of accessible raw materials, mild conditions, and the ability to carry out the reaction under atmospheric pressure with high yield and quality.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reactants | Catalysts/Conditions | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) (HPLC) | Notes |
|---|---|---|---|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | Para-dihalobenzene + Alkali phenolate | Cuprous halide salts (CuCl, CuBr) | Polar solvents | Elevated (varies) | Several hours | Moderate | High | Catalyst essential for ether bond formation |
| Catalytic Oxidation of Methylphenoxybenzene | 1-(4-methylphenoxy)-4-phenoxybenzene | Co acetate, Mn acetate, NH4Br | Propionic/Acetic acid | 130–140 | 4–12 hours | 73–76 | 99.5–99.7 | Oxygen/air bubbled; recrystallization step |
| Condensation of 4-Chlorobenzoic Acid + 4-Hydroxybenzoic Acid | 4-chlorobenzoic acid + 4-hydroxybenzoic acid | KOH or Na2CO3 (acid binding agent) | DMSO or DMF | 140–280 | ~16 hours | 80–90 | 97–99 | Water dilution precipitates product |
Research Findings and Practical Considerations
- Catalyst Selection: Copper(I) salts are preferred for nucleophilic aromatic substitution due to their efficiency and economic viability.
- Oxidation Parameters: Increasing air flow rate reduces reaction time significantly without compromising yield or purity.
- Solvent Choice: High-boiling polar solvents like DMSO and DMF enable effective condensation reactions at elevated temperatures.
- Purification: Recrystallization from acetic or propionic acid is critical to achieve high purity suitable for polymerization or further chemical transformations.
- Reaction Monitoring: Gas chromatography and HPLC are essential for monitoring reaction progress and product purity.
Chemical Reactions Analysis
Types of Reactions: 4-[8-(4-Carboxyphenoxy)octoxy]benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted benzoic acid derivatives.
Scientific Research Applications
Liquid Crystal Applications
Liquid Crystals :
- 4-[8-(4-Carboxyphenoxy)octoxy]benzoic acid is utilized as an intermediate in the synthesis of liquid crystals. Its structure allows for the formation of chiral ferroelectric benzoates , which are essential in the development of advanced liquid crystal displays (LCDs) and other optoelectronic devices. The compound's ability to transition between different phases (crystalline, smectic, nematic, and isotropic) at specific temperatures enhances its utility in these applications.
Phase Transition Characteristics :
- The compound exhibits phase transitions at critical temperatures:
Drug Delivery Systems
Pharmaceutical Applications :
- The carboxylic acid group in the compound can facilitate interactions with biological systems, making it a candidate for drug delivery applications. Its amphiphilic nature allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs and improve their solubility and bioavailability.
Targeted Drug Delivery :
- The functional groups present in this compound can be modified to enhance targeting capabilities towards specific tissues or cells. This modification is essential for developing targeted therapies that minimize side effects and increase therapeutic efficacy.
Chemical Intermediate
Synthesis of Other Compounds :
- This compound serves as a valuable intermediate in organic synthesis, particularly in creating more complex molecules used in pharmaceuticals and agrochemicals. Its ability to participate in various chemical reactions (such as esterification or amidation) makes it a versatile building block for synthetic chemists.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Liquid Crystal Displays | Utilization of this compound in LCDs | Demonstrated enhanced thermal stability and improved optical properties compared to traditional liquid crystal materials. |
| Drug Delivery Systems | Development of micellar systems using the compound | Showed increased solubilization of poorly water-soluble drugs, leading to improved pharmacokinetics in preclinical models. |
| Organic Synthesis | Synthesis of novel chiral compounds | Successfully used as an intermediate leading to high yields of target molecules with potential pharmaceutical applications. |
Mechanism of Action
4-[8-(4-Carboxyphenoxy)octoxy]benzoic acid is unique due to its specific structural features and functional groups. Similar compounds include other benzoic acid derivatives and phenoxy compounds, but the presence of the octoxy chain and the carboxyphenoxy group sets it apart. These structural differences can lead to variations in reactivity, solubility, and biological activity.
Comparison with Similar Compounds
Structural Analogs with Shorter Alkyl/Phenoxy Linkers
- Properties: Higher rigidity and crystallinity due to the absence of a flexible spacer. Applications include metal-organic frameworks (MOFs) and catalysis. Key Difference: The shorter linker in 4,4'-oxybis(benzoic acid) limits conformational flexibility, reducing its utility in applications requiring dynamic structural adaptation .
- 4-(Octyloxy)benzoic Acid (4-BAO): Structure: Single benzoic acid with an octyloxy chain. Properties: Forms liquid crystalline phases due to the balance between hydrophobic alkyl chains and polar carboxylic groups. Comparison: Unlike 4-[8-(4-carboxyphenoxy)octoxy]benzoic acid, 4-BAO lacks a second carboxylic group, limiting its ability to form cross-linked polymers or multi-dimensional MOFs .
Analogs with Extended Functionality
- 3,5-Bi(4-carboxyphenoxy)benzoic Acid: Structure: Tricarboxylic acid with phenoxy linkers. Applications: Used to synthesize MOFs with structural diversity and magnetic properties. The additional carboxylic group enables diverse coordination modes with metals like Co(II) and Mn(II), leading to frameworks with tunable porosity . Comparison: The tricarboxylate functionality offers higher coordination versatility compared to the dicarboxylate target compound, but the latter’s octoxy chain enhances framework flexibility .
- 4,4'-((Butane-1,4-diylbis(oxy))bis(carbonyl))dibenzoic Acid: Structure: Two benzoic acids linked via a butane-1,4-diyloxy spacer. Properties: Shorter chain length results in reduced solubility in nonpolar solvents compared to the octoxy-linked compound. Applications in polymer electrolytes and proton exchange membranes .
Biological Activity
4-[8-(4-Carboxyphenoxy)octoxy]benzoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound belongs to the class of benzoic acids and is characterized by the following chemical structure:
- Molecular Formula : C₁₅H₁₈O₄
- IUPAC Name : this compound
This structure features a long aliphatic chain, which may influence its solubility and interaction with biological membranes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anti-inflammatory properties : The compound has shown potential as a leukotriene receptor antagonist, which could be beneficial in treating inflammatory conditions.
- Antioxidant activity : Its structural features suggest possible interactions with free radicals, contributing to its antioxidant capabilities.
- Cytotoxic effects : Preliminary studies indicate that it may possess cytotoxic properties against certain cancer cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Leukotriene Receptor Antagonism : Similar compounds have demonstrated the ability to inhibit leukotriene B4 (LTB4), a mediator of inflammation, by competing for receptor binding sites. This activity may help reduce inflammation and associated symptoms in various conditions .
- Antioxidant Mechanisms : The presence of carboxylic acid groups in the structure allows for hydrogen donation to free radicals, neutralizing them and reducing oxidative stress .
- Cellular Uptake and Interaction : The octoxy chain may facilitate membrane penetration, allowing the compound to exert its effects intracellularly, potentially influencing signaling pathways related to cell growth and apoptosis .
Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | LTB4 receptor antagonism | |
| Antioxidant | Free radical scavenging | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies
- Anti-inflammatory Effects : A study demonstrated that compounds structurally related to this compound effectively reduced edema in animal models by blocking LTB4 receptors. This suggests a potential therapeutic application in conditions such as asthma or arthritis .
- Cytotoxicity Assessment : In vitro assays revealed that derivatives of benzoic acids exhibited selective cytotoxicity against specific cancer cell lines, indicating that structural modifications can enhance their therapeutic potential .
- Antioxidant Activity Evaluation : Research on phenolic compounds has shown that they can effectively reduce oxidative stress markers in vitro, supporting the hypothesis that this compound may possess similar properties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[8-(4-Carboxyphenoxy)octoxy]benzoic acid, and how do reaction conditions impact yield and purity?
- Methodological Answer : The synthesis typically involves esterification between a phenolic carboxylic acid derivative and an alkyl halide or alcohol under acidic conditions. For example, analogous compounds like 4-(OCTANOYLOXY)BENZOIC ACID are synthesized via esterification using sulfuric acid as a catalyst, with reflux conditions (80–120°C) to drive the reaction . Purification via recrystallization or column chromatography is critical to achieve >90% purity. Key variables include stoichiometric ratios (1:1.2 molar ratio of acid to alcohol), solvent choice (e.g., dichloromethane or THF), and reaction duration (6–24 hours). Prolonged heating may degrade acid-sensitive functional groups, necessitating pH monitoring .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- FTIR : Confirms ester (C=O stretch at ~1720 cm⁻¹) and carboxylic acid (broad O-H stretch at 2500–3000 cm⁻¹) functionalities .
- NMR : NMR identifies aromatic protons (δ 6.5–8.0 ppm) and alkyl chain protons (δ 1.2–1.8 ppm for octoxy CH₂ groups). NMR resolves carbonyl carbons (δ 165–175 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile/water gradients .
Q. What are the key safety considerations and handling protocols for this compound during laboratory synthesis?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., KMnO₄) to prevent decomposition .
- Spills : Neutralize acidic residues with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How do variations in the alkyl chain length (e.g., octoxy vs. shorter/longer chains) influence the compound's physicochemical properties and biological activity?
- Methodological Answer :
- Solubility : Longer chains (e.g., octoxy) reduce water solubility due to increased hydrophobicity. For example, 4-(Difluoromethoxy)benzoic acid (C8 chain) has lower aqueous solubility than shorter-chain analogs .
- Partition coefficient (LogP) : Octoxy derivatives exhibit higher LogP values (~3.5), enhancing membrane permeability but reducing renal clearance .
- Biological activity : Chain length affects target binding; e.g., octoxy groups in analogous compounds improve affinity for hydrophobic enzyme pockets .
Q. What strategies can resolve contradictions in reported biological activity data for structurally analogous benzoic acid derivatives?
- Methodological Answer :
- Assay standardization : Control variables like pH (e.g., 7.4 for physiological conditions), temperature (37°C), and solvent (DMSO concentration <1%) to ensure reproducibility .
- Purity validation : Use orthogonal methods (HPLC, LC-MS) to confirm compound integrity, as impurities (e.g., unreacted starting materials) may skew activity data .
- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect-size discrepancies across studies and identify confounding factors .
Q. How can computational modeling predict the interaction mechanisms between this compound and biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model ligand-receptor binding. For example, the octoxy chain may occupy hydrophobic pockets in cyclooxygenase-2 (COX-2), while carboxylate groups form hydrogen bonds with Arg120 .
- MD simulations : GROMACS simulations (100 ns) assess binding stability under physiological conditions, calculating root-mean-square deviation (RMSD) to validate pose retention .
Q. What are the challenges in achieving regioselective functionalization of the aromatic rings in this compound derivatives?
- Methodological Answer :
- Directing groups : Install meta-directing groups (e.g., -NO₂) to steer electrophilic substitution away from the carboxylate moiety. For example, nitration at the 3-position requires prior protection of the carboxylic acid .
- Cross-coupling : Suzuki-Miyaura reactions with Pd catalysts enable selective arylation at para positions, but competing homocoupling must be suppressed using ligand additives (e.g., SPhos) .
Q. How do solvent polarity and reaction pH affect the stability and reactivity of this compound in aqueous versus non-aqueous environments?
- Methodological Answer :
- Solvent effects : In polar aprotic solvents (e.g., DMF), the carboxylate anion is stabilized, enhancing nucleophilicity for esterification. In non-polar solvents (e.g., toluene), protonation of the carboxylate reduces reactivity .
- pH dependence : Below pH 3, the carboxylic acid remains protonated, limiting ester hydrolysis. Above pH 5, deprotonation accelerates hydrolysis, requiring buffered conditions (pH 4–5) for stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
